molecular formula C14H21NO4 B3028460 tert-butyl N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]carbamate CAS No. 209530-21-2

tert-butyl N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]carbamate

Cat. No.: B3028460
CAS No.: 209530-21-2
M. Wt: 267.32
InChI Key: FOXUUHJFYDYCNG-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxy group, and a methoxyphenyl group attached to an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor that contains the hydroxy and methoxyphenyl groups. One common method involves the use of di-tert-butyl dicarbonate and monoethanolamine as starting materials. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium bicarbonate and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxyphenyl groups play a crucial role in its binding affinity and reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]carbamate is unique due to the presence of both hydroxy and methoxyphenyl groups, which confer specific chemical and biological properties. These functional groups enhance its reactivity and binding affinity, making it a valuable compound in various applications.

Properties

CAS No.

209530-21-2

Molecular Formula

C14H21NO4

Molecular Weight

267.32

IUPAC Name

tert-butyl N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]carbamate

InChI

InChI=1S/C14H21NO4/c1-14(2,3)19-13(17)15-9-11(16)10-7-5-6-8-12(10)18-4/h5-8,11,16H,9H2,1-4H3,(H,15,17)

InChI Key

FOXUUHJFYDYCNG-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1OC)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1OC)O

Origin of Product

United States

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